trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol
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Overview
Description
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol is an organic compound with the molecular formula C21H18O2. It is a derivative of cholanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group at the 3rd position and two hydroxyl groups at the 11th and 12th positions on the cholanthrene backbone.
Preparation Methods
The synthesis of trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable cholanthrene derivative.
Methylation: Introduction of a methyl group at the 3rd position using methylating agents such as methyl iodide in the presence of a base.
Chemical Reactions Analysis
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research, due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at the 11th and 12th positions play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol include other cholanthrene derivatives with different substituents. Some of these compounds are:
3-Methylcholanthrene: Lacks the hydroxyl groups at the 11th and 12th positions.
11,12-Dihydroxycholanthrene: Does not have the methyl group at the 3rd position.
3,11,12-Trimethylcholanthrene: Contains additional methyl groups at the 11th and 12th positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
3343-12-2 |
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Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(11S,12S)-3-methyl-1,2,11,12-tetrahydrobenzo[j]aceanthrylene-11,12-diol |
InChI |
InChI=1S/C21H18O2/c1-11-6-7-12-10-17-14-4-2-3-5-15(14)20(22)21(23)19(17)16-9-8-13(11)18(12)16/h2-7,10,20-23H,8-9H2,1H3/t20-,21-/m0/s1 |
InChI Key |
VYBHBOMWVZUGOW-SFTDATJTSA-N |
Isomeric SMILES |
CC1=C2CCC3=C2C(=CC4=C3[C@@H]([C@H](C5=CC=CC=C54)O)O)C=C1 |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC4=C3C(C(C5=CC=CC=C54)O)O)C=C1 |
Origin of Product |
United States |
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